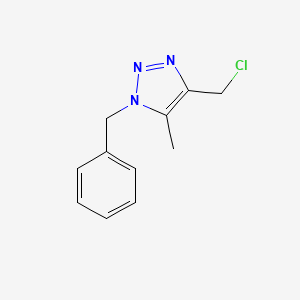
1-benzyl-4-(chloromethyl)-5-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(chloromethyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
1-benzyl-4-(chloromethyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and antifungal contexts. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper (Cu(I)). The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts like zinc chloride.
Chemical Structure
- Molecular Formula : C₁₁H₁₃ClN₄
- Molecular Weight : 224.7 g/mol
- CAS Number : 70380-29-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with essential cellular processes. It has been evaluated against various bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
| Aspergillus fumigatus | 2 µg/mL |
These findings suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents .
Antifungal Activity
The compound has been specifically noted for its antifungal properties. In a comparative study with other triazole derivatives, it demonstrated superior activity against fluconazole-resistant strains of Candida albicans, with MIC values significantly lower than those of standard antifungal treatments .
The biological activity of this compound can be attributed to its ability to coordinate with metal ions and form covalent bonds with nucleophilic sites on biological macromolecules. This interaction can inhibit enzymatic functions that are crucial for microbial survival and replication. The chloromethyl group is particularly important in this context as it can react with nucleophiles within enzymes, leading to irreversible inhibition .
Study on Antifungal Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of various triazole derivatives against fungal pathogens. The study highlighted that compounds similar to this compound showed a significant reduction in fungal growth at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance antifungal potency .
Clinical Implications
In clinical settings, the increasing resistance of fungi to existing antifungal agents has necessitated the exploration of new compounds like this compound. Its unique mechanism of action may provide an alternative pathway for treatment strategies against resistant strains .
Propriétés
IUPAC Name |
1-benzyl-4-(chloromethyl)-5-methyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADPNLBXZLQOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













